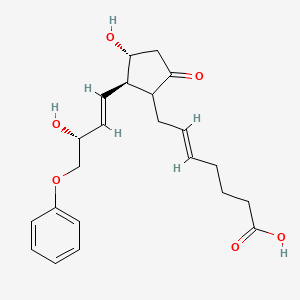

16-Phenoxy tetranor Prostaglandin E2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(E)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1+,13-12+/t16-,18?,19-,21-/m1/s1 |

InChI Key |

LYXKJZCRLQWIIN-SHGSVQLBSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C(C1=O)C/C=C/CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of 16-Phenoxy Tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of prostaglandin E2 (PGE2) and the principal active metabolite of the prodrug sulprostone (B1662612).[1][2][3] This molecule exhibits a distinct pharmacological profile, primarily interacting with specific E-type prostanoid (EP) receptors to elicit its physiological effects. This technical guide provides an in-depth exploration of the mechanism of action of 16-Phenoxy tetranor Prostaglandin E2, with a focus on its receptor selectivity, downstream signaling pathways, and quantifiable biological activities. The information presented herein is intended to support research and development efforts in fields such as pharmacology, drug discovery, and ophthalmology.

Receptor Binding and Selectivity

This compound, through its prodrug sulprostone, demonstrates marked selectivity as an agonist for the EP1 and EP3 receptor subtypes.[4][5][6] This selective binding profile is critical to its specific mechanism of action and distinguishes it from endogenous PGE2, which interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4).

Quantitative Binding Affinity Data

The binding affinities of sulprostone for the EP1 and EP3 receptors have been quantified through radioligand binding assays. These studies reveal a significantly higher affinity for the EP3 receptor compared to the EP1 receptor. While specific binding data for the active metabolite, this compound, is less prevalent in the literature, functional assay data provides insight into its receptor activation profile.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| Sulprostone | Human EP1 | 21 nM[4][6] |

| Sulprostone | Human EP3 | 0.6 nM[4][6] |

Downstream Signaling Pathways

The interaction of this compound with EP1 and EP3 receptors initiates distinct intracellular signaling cascades. These pathways are mediated by different G-proteins, leading to the modulation of second messenger concentrations and subsequent cellular responses.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins.[4] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This elevation of intracellular calcium is a key signaling event that mediates many of the physiological effects associated with EP1 receptor activation.[4][7]

Figure 1: EP1 Receptor Signaling Pathway.

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G-proteins.[4] Activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Consequently, EP3 receptor agonism results in a decrease in intracellular cAMP levels.[4] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

Figure 2: EP3 Receptor Signaling Pathway.

Functional Activity

The agonist activity of this compound at its target receptors has been quantified through functional assays that measure the downstream consequences of receptor activation, such as changes in second messenger concentrations.

Quantitative Functional Activity Data

| Compound | Receptor Subtype | Functional Assay | Potency (EC50) |

| "Compound 4" (likely 16-Phenoxy tetranor PGE2) | Human EP3 | Increase in intracellular calcium | 0.89 nM[5] |

| "Compound 4" (likely 16-Phenoxy tetranor PGE2) | Human FP | Increase in intracellular calcium | 16 nM[5] |

Physiological Effects: Ocular Hypotensive Action

A primary and well-documented physiological effect of this compound is the reduction of intraocular pressure (IOP).[8][9] This ocular hypotensive effect is the basis for its investigation and use in the treatment of glaucoma.[10] The mechanism underlying this effect is multifactorial, involving both neural and physiological pathways within the eye.

The IOP-lowering effect of topical sulprostone in rabbits is dependent on sympathetic neural activity and is thought to involve the prejunctional inhibition of norepinephrine (B1679862) (NE) release.[8] Additionally, prostaglandin analogs are known to increase the uveoscleral outflow of aqueous humor, which is a significant contributor to the reduction of IOP.[11][12][13][14]

Experimental Protocols

The characterization of the mechanism of action of this compound and its prodrug sulprostone has relied on a variety of established experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a ligand for its receptor.

Objective: To quantify the affinity of sulprostone for EP receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human EP1 or EP3 receptor are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (sulprostone).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of sulprostone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 3: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assays

These assays are used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.

Objective: To determine the functional potency (EC50) of this compound at the EP1 receptor.

General Protocol:

-

Cell Culture: Cells stably expressing the human EP1 receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of this compound.

-

Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or microscope.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

cAMP Functional Assays

These assays are used to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors like EP3.

Objective: To determine the functional potency of this compound at the EP3 receptor.

General Protocol:

-

Cell Culture: Cells stably expressing the human EP3 receptor are cultured.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

-

Data Analysis: The concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production (IC50 or EC50 for inhibition) is calculated.

Measurement of Intraocular Pressure

Animal models are used to assess the in vivo ocular hypotensive effects of prostaglandin analogs.

Objective: To measure the change in intraocular pressure (IOP) following topical administration of this compound.

General Protocol (Rabbit Model):

-

Animal Model: New Zealand White rabbits are commonly used.

-

Baseline IOP Measurement: Baseline IOP is measured using a tonometer.

-

Drug Administration: A single drop of the test compound solution is administered topically to one eye, with the contralateral eye receiving a vehicle control.

-

Serial IOP Measurements: IOP is measured in both eyes at various time points after drug administration.

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes.

Measurement of Aqueous Humor Outflow

Fluorophotometry is a common technique used to measure the rate of aqueous humor flow.

Objective: To determine the effect of this compound on aqueous humor outflow.

General Protocol (Rabbit Model):

-

Tracer Application: A fluorescent tracer (e.g., fluorescein) is applied topically or administered systemically.

-

Fluorophotometric Measurement: The concentration of the tracer in the anterior chamber and cornea is measured over time using a fluorophotometer.

-

Calculation of Flow Rate: The rate of aqueous humor flow is calculated based on the clearance of the tracer from the anterior chamber.[4][8][15][16]

Conclusion

This compound exerts its pharmacological effects through a well-defined mechanism of action centered on its selective agonist activity at EP1 and EP3 prostaglandin receptors. Its ability to modulate intracellular calcium and cAMP levels translates into significant physiological responses, most notably the reduction of intraocular pressure. A thorough understanding of its receptor selectivity, downstream signaling pathways, and the experimental methodologies used for its characterization is essential for the continued development and application of this and related compounds in therapeutic contexts.

References

- 1. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (16-phenoxy tetranor PGE2) [myskinrecipes.com]

- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GloSensor™ Technology [worldwide.promega.com]

- 14. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. The relationship between aqueous humor flow and anterior chamber protein concentration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 16-Phenoxy-tetranor Prostaglandin (B15479496) E2, a significant metabolite of the prostaglandin E2 analog, Sulprostone. This document details a plausible synthetic route based on established prostaglandin chemistry, outlines purification methodologies, and presents relevant analytical data. Additionally, it includes a visualization of the Prostaglandin E2 signaling pathway to provide biological context.

Introduction

16-Phenoxy-tetranor Prostaglandin E2 is the free acid form of Sulprostone, formed by the hydrolysis of the methylsulfonamide bond. It has been identified as a minor metabolite in human plasma following the parenteral administration of Sulprostone. The structural modification of the omega side chain with a phenoxy group makes this molecule an interesting subject for structure-activity relationship studies within the prostaglandin field. Understanding its synthesis and purification is crucial for researchers investigating its pharmacological properties and for professionals involved in the development of related therapeutic agents.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for 16-Phenoxy-tetranor Prostaglandin E2 is presented in Table 1. This information is critical for its identification and characterization.

Table 1: Physicochemical and Analytical Properties of 16-Phenoxy-tetranor Prostaglandin E2

| Property | Value | Reference |

| Chemical Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [1] |

| Synonyms | 16-phenoxy tetranor PGE2 | [1] |

| Molecular Formula | C22H28O6 | [1] |

| Molecular Weight | 388.5 g/mol | [1] |

| CAS Number | 54382-74-0 | [1] |

| Purity (typical) | ≥98% | [1] |

| UV max (in EtOH) | 220, 271 nm | [1] |

| Solubility (DMF) | 100 mg/mL | [1] |

| Solubility (DMSO) | 100 mg/mL | [1] |

| Solubility (Ethanol) | 100 mg/mL | [1] |

| Solubility (PBS, pH 7.2) | 0.8 mg/mL | [1] |

Synthesis of 16-Phenoxy-tetranor Prostaglandin E2

Proposed Synthetic Workflow

The synthesis can be logically divided into three main stages:

-

Synthesis of the Corey Lactone Aldehyde: This is a common starting material for many prostaglandin syntheses.

-

Introduction of the Omega Side Chain: This involves a Horner-Wadsworth-Emmons reaction to introduce the enone system and the 16-phenoxy-tetranor moiety.

-

Formation of the Alpha Side Chain and Final Deprotection: This is typically achieved via a Wittig reaction, followed by the removal of protecting groups to yield the final product.

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for prostaglandin synthesis. Optimization would be required for each step.

Stage 1: Synthesis of Protected Corey Lactone Aldehyde

This well-established multi-step synthesis starts from commercially available materials to generate the key bicyclic Corey lactone diol.[2] The primary alcohol of the Corey lactone is then selectively protected (e.g., as a p-phenylbenzoyl ester) followed by oxidation of the remaining hydroxyl group to the aldehyde, for instance, using a Swern or Dess-Martin oxidation.

Stage 2: Horner-Wadsworth-Emmons Reaction for Omega Chain Introduction

-

Preparation of the Phosphonate Reagent: 1-Phenoxy-2-propanone is reacted with dimethyl phosphite (B83602) in the presence of a base to yield dimethyl (1-phenoxy-2-oxopropyl)phosphonate.

-

Condensation: The phosphonate reagent is deprotonated with a strong base like sodium hydride in a suitable aprotic solvent (e.g., THF) at 0°C. The protected Corey lactone aldehyde, dissolved in the same solvent, is then added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude enone intermediate is then purified by silica (B1680970) gel column chromatography.

Stage 3: Completion of the Synthesis

-

Stereoselective Reduction of the Enone: The ketone in the omega chain of the enone intermediate is stereoselectively reduced to the desired (S)-alcohol using a reducing agent such as zinc borohydride (B1222165) or a chiral reducing agent like (-)-B-chlorodiisopinocampheylborane.

-

Deprotection and Lactone Reduction: The protecting group on the cyclopentane (B165970) ring is removed (e.g., by hydrolysis). The resulting lactone is then reduced to the corresponding lactol (a cyclic hemiacetal) using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperature (-78°C).

-

Wittig Reaction for Alpha Chain Introduction: The ylide is prepared by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide). The lactol intermediate is then added to the ylide solution, and the reaction is allowed to proceed to form the protected prostaglandin.

-

Final Deprotection: All remaining protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for silyl (B83357) ethers) to yield the final product, 16-Phenoxy-tetranor Prostaglandin E2.

Purification of 16-Phenoxy-tetranor Prostaglandin E2

The purification of 16-Phenoxy-tetranor Prostaglandin E2 can be achieved through a combination of chromatographic techniques. The choice of method will depend on the scale of the synthesis and the required purity.

Purification Workflow

References

Unveiling the Receptor Affinity of 16-Phenoxy Tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of 16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) receptor binding affinity. As a key metabolite of the potent prostaglandin analogue sulprostone (B1662612), understanding its interaction with the various E-prostanoid (EP) receptors is crucial for advancements in pharmacology and therapeutic development. This document provides a comprehensive overview of its binding profile, the experimental methodologies used to determine these interactions, and the subsequent signaling cascades initiated upon binding.

Core Data Presentation: Receptor Binding Affinity

The quantitative analysis of ligand-receptor interactions is fundamental to drug discovery and development. The binding affinity of a compound is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct and comprehensive binding data for 16-phenoxy tetranor PGE2 across all EP receptor subtypes is not extensively published, data for its parent compound, sulprostone, offers valuable insights. Sulprostone is recognized for its selectivity towards the EP1 and EP3 receptors. The following table summarizes the binding affinities of sulprostone for the human EP receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Receptor Source | Assay Type |

| EP1 | Sulprostone | ~1.6 | ~3.2 | Recombinant Human | Radioligand Binding Assay |

| EP2 | Sulprostone | >1000 | >1000 | Recombinant Human | Radioligand Binding Assay |

| EP3 | Sulprostone | ~0.3 | ~0.7 | Recombinant Human | Radioligand Binding Assay |

| EP4 | Sulprostone | >1000 | >1000 | Recombinant Human | Radioligand Binding Assay |

Note: The data presented is for sulprostone and serves as a proxy for its primary metabolite, 16-phenoxy tetranor Prostaglandin E2. The exact binding affinities of the metabolite may vary.

Experimental Protocols: Determining Receptor Binding Affinity

The determination of binding affinity for prostaglandin receptors is predominantly achieved through competitive radioligand binding assays. This technique allows for the precise measurement of a ligand's ability to displace a radiolabeled compound with known binding characteristics from its receptor.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Cells stably expressing the human EP receptor subtype of interest (e.g., HEK293-EP1) are cultured and harvested.

-

The cells are lysed via sonication or dounce homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The lysate is subjected to centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor ligand (16-phenoxy tetranor PGE2 or sulprostone).

-

The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor ligand that displaces 50% of the specifically bound radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: EP1 receptor signaling pathway.

Caption: EP2 and EP4 receptor signaling pathway.

Caption: EP3 receptor signaling pathway.

Caption: Experimental workflow for a radioligand binding assay.

An In-depth Technical Guide on the Cellular Signaling Pathways of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a notable metabolite of the synthetic PGE2 analog, sulprostone (B1662612).[1][2] While direct studies on the cellular signaling of 16-Phenoxy tetranor PGE2 are limited, its biological activities are inferred from its parent compound, sulprostone, a selective agonist for the E prostanoid receptors 1 (EP1) and 3 (EP3). This guide delineates the presumed cellular signaling pathways of 16-Phenoxy tetranor PGE2, based on the well-characterized actions of sulprostone. It provides a comprehensive overview of the downstream effects, quantitative data on receptor binding, and detailed experimental protocols for studying these pathways.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, exerting its effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Synthetic analogs of PGE2, such as sulprostone and its metabolite 16-Phenoxy tetranor PGE2, are valuable tools for dissecting the specific roles of these receptor subtypes and hold therapeutic potential. Sulprostone exhibits high selectivity for the EP1 and EP3 receptors, and it is through these receptors that 16-Phenoxy tetranor PGE2 is presumed to mediate its cellular effects.

Receptor Binding and Selectivity

The cellular actions of 16-Phenoxy tetranor PGE2 are predicated on its interaction with specific EP receptors. Based on the data for its parent compound, sulprostone, it is expected to be a potent agonist at the EP3 receptor and a less potent, but still significant, agonist at the EP1 receptor.

Table 1: Receptor Binding Affinities of Sulprostone

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species |

| EP1 | Sulprostone | 21 nM | Not Specified |

| EP3 | Sulprostone | 0.6 nM | Not Specified |

Data for sulprostone, the parent compound of 16-Phenoxy tetranor Prostaglandin E2.

Cellular Signaling Pathways

The activation of EP1 and EP3 receptors by 16-Phenoxy tetranor PGE2 is anticipated to trigger two distinct intracellular signaling cascades.

EP1 Receptor Signaling Pathway

The EP1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases, culminating in a cellular response.

EP3 Receptor Signaling Pathway

The EP3 receptor is coupled to the Gi/o family of G proteins. Agonist binding to the EP3 receptor leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA, when active, phosphorylates a variety of downstream targets; therefore, its inhibition by EP3 receptor activation leads to a distinct set of cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cellular signaling of 16-Phenoxy tetranor PGE2.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 16-Phenoxy tetranor PGE2 for EP1 and EP3 receptors.

Materials:

-

Cells or tissues expressing EP1 or EP3 receptors

-

Radiolabeled PGE2 (e.g., [3H]PGE2)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate harvester and scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest.

-

Harvest and wash the cells in phosphate-buffered saline (PBS).

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Competition Binding:

-

In a 96-well plate, add membrane preparation, a fixed concentration of radiolabeled PGE2, and increasing concentrations of unlabeled 16-Phenoxy tetranor PGE2.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the percentage of specific binding against the log concentration of 16-Phenoxy tetranor PGE2 to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following EP1 receptor activation.

Materials:

-

Cells expressing the EP1 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Preparation:

-

Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of 16-Phenoxy tetranor PGE2 at various concentrations.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each concentration.

-

Plot the peak fluorescence change against the log concentration of 16-Phenoxy tetranor PGE2 to generate a dose-response curve and determine the EC50 value.

-

cAMP Accumulation Assay

This protocol measures the decrease in intracellular cAMP following EP3 receptor activation.

Materials:

-

Cells expressing the EP3 receptor

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell lysis buffer

Procedure:

-

Cell Treatment:

-

Plate cells and culture overnight.

-

Pre-treat the cells with varying concentrations of 16-Phenoxy tetranor PGE2 for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the cAMP concentration in the cell lysates using the chosen assay format.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 16-Phenoxy tetranor PGE2.

-

Plot the percentage of inhibition against the log concentration of 16-Phenoxy tetranor PGE2 to generate a dose-response curve and determine the IC50 value.

-

Conclusion

While direct experimental data on this compound is not yet available, its close structural relationship to sulprostone provides a strong basis for predicting its cellular signaling mechanisms. It is hypothesized to act as a selective agonist at the EP1 and EP3 prostaglandin receptors, thereby modulating intracellular calcium and cAMP levels, respectively. The experimental protocols detailed in this guide provide a robust framework for the future characterization of this and other novel prostaglandin analogs, which will be crucial for advancing our understanding of prostanoid signaling and for the development of new therapeutic agents. Further research is warranted to definitively confirm the receptor binding profile and downstream signaling pathways of this compound.

References

Unveiling the Biological Profile of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a synthetic analog of prostaglandin E2 and is primarily known as the free acid form and a minor metabolite of sulprostone (B1662612).[1][2] Sulprostone, a potent uterotonic agent, is recognized for its selective agonist activity at specific prostaglandin E2 (EP) receptors.[3] Understanding the biological activity of 16-phenoxy tetranor PGE2 is intrinsically linked to the pharmacological profile of its parent compound, sulprostone. This technical guide provides a comprehensive overview of the known biological activities, receptor interactions, and signaling pathways associated with sulprostone, and by extension, offers insights into the potential activities of its metabolite, 16-phenoxy tetranor PGE2. While direct experimental data on 16-phenoxy tetranor PGE2 is limited, this document serves as a foundational resource by presenting a detailed analysis of its progenitor molecule.

Core Biological Activity: Focus on the Parent Compound, Sulprostone

Sulprostone is a selective agonist for the EP3 and EP1 subtypes of the prostaglandin E2 receptor. Its high affinity for the EP3 receptor is a defining characteristic of its pharmacological profile.

Quantitative Analysis of Sulprostone's Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki) of sulprostone for the EP1 and EP3 receptors.

| Compound | Receptor Subtype | Reported Ki (nM) | Species | Reference |

| Sulprostone | EP1 | 21 | Not Specified | |

| Sulprostone | EP3 | 0.6 | Not Specified |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways of EP1 and EP3 Receptors

The biological effects of sulprostone, and putatively 16-phenoxy tetranor PGE2, are mediated through the activation of EP1 and EP3 receptor signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.[4]

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which can influence a variety of cellular processes, including smooth muscle contraction and ion channel activity.[4]

Metabolism of Sulprostone and the Formation of 16-Phenoxy tetranor Prostaglandin E2

16-Phenoxy tetranor PGE2 is a product of the metabolism of sulprostone.[5][6] The metabolic process involves two key steps:

-

Hydrolysis: The methylsulfonamide bond in sulprostone is hydrolyzed, yielding the free carboxylic acid, which is 16-phenoxy tetranor PGE2.

-

Beta-oxidation: The carboxylic acid side chain of the prostaglandin is shortened by two rounds of beta-oxidation, resulting in a "tetranor" structure (four carbons shorter).

Biological Activity of this compound: An Extrapolation

-

Retention of Activity: The conversion of a prodrug ester to a free acid, as is the case with 16-phenoxy tetranor PGE2 from sulprostone, is often a prerequisite for biological activity. Therefore, it is plausible that the free acid form retains some level of activity at the EP receptors.

-

Impact of the "tetranor" Modification: The shortening of the alpha-chain via beta-oxidation to a "tetranor" structure can have variable effects on the activity of prostaglandins. In some cases, it can lead to a decrease in potency, while in others, it may alter receptor selectivity.

-

Role of the "Phenoxy" Group: The 16-phenoxy group is a key structural feature of sulprostone and is likely to be a significant determinant of its receptor binding and activity. The presence of this group in the metabolite suggests that it may retain a similar receptor interaction profile to the parent compound.

It is important to note that while many prostaglandin metabolites are biologically inactive, this is not a universal rule.[7] Therefore, without direct experimental evidence, the biological activity of 16-Phenoxy tetranor PGE2 remains speculative.

Experimental Protocols

The characterization of the biological activity of prostaglandin analogs like sulprostone and its metabolites typically involves a combination of in vitro receptor binding and functional assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target prostaglandin receptor (e.g., EP1, EP3) are prepared from recombinant cell lines or tissues.

-

Incubation: The membranes are incubated with a radiolabeled prostaglandin ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., sulprostone or 16-phenoxy tetranor PGE2).

-

Separation: The receptor-bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated.

Functional Assays

Functional assays measure the cellular response to receptor activation and are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist.

cAMP Assays (for Gi/Gs-coupled receptors like EP3):

-

Cell Culture: Cells expressing the EP3 receptor are cultured in appropriate media.

-

Treatment: The cells are treated with varying concentrations of the test compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as those based on enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.

Intracellular Calcium Mobilization Assays (for Gq-coupled receptors like EP1):

-

Cell Loading: Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with varying concentrations of the test compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.

-

Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value.

Conclusion and Future Directions

This compound is a metabolite of the potent and selective EP3/EP1 receptor agonist, sulprostone. While direct experimental data on the biological activity of this metabolite is currently lacking, its structural similarity to the parent compound suggests the potential for retained activity at EP receptors. The provided data on sulprostone's receptor binding affinities and the signaling pathways of its target receptors serve as a critical foundation for understanding the potential pharmacological profile of 16-phenoxy tetranor PGE2.

Future research should focus on the synthesis and direct biological characterization of 16-phenoxy tetranor PGE2. This would involve performing receptor binding and functional assays to determine its affinity, potency, and selectivity for the various prostaglandin receptor subtypes. Such studies would provide a definitive understanding of the contribution of this metabolite to the overall pharmacological effects of sulprostone and would be of significant value to researchers in the fields of pharmacology, drug metabolism, and medicinal chemistry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 5. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 16-Phenoxy Tetranor Prostaglandin E2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) and its analogs. As a synthetic derivative of the naturally occurring prostaglandin E2, this class of compounds has garnered significant interest for its therapeutic potential, primarily owing to its potent and selective activity at prostanoid receptors. This document delves into the signaling pathways, quantitative structure-activity data, and detailed experimental protocols relevant to the study of these compounds.

Prostaglandin E2 Receptor Signaling Pathways

16-Phenoxy tetranor prostaglandin E2 and its analogs exert their biological effects by interacting with the E-type prostanoid (EP) receptors, a family of four G-protein coupled receptors designated EP1, EP2, EP3, and EP4. The activation of these receptors initiates distinct downstream signaling cascades, leading to a variety of cellular responses.

-

EP1 Receptor: The EP1 receptor is coupled to the Gq protein. Upon agonist binding, it activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentrations, leading to cellular responses such as smooth muscle contraction.[1][2]

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs protein. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which mediates various downstream effects, often associated with smooth muscle relaxation and anti-inflammatory responses.[1][2]

-

EP3 Receptor: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. This action often counteracts the effects of EP2 and EP4 receptor activation and can lead to smooth muscle contraction.[1][3] Due to alternative splicing of its C-terminal tail, multiple isoforms of the EP3 receptor exist, which can couple to different G proteins, adding complexity to its signaling.[1]

Structure-Activity Relationship (SAR)

A study on 13,14-didehydro-16-phenoxy analogues of prostaglandin E1 has provided valuable quantitative data on how structural modifications influence EP receptor subtype selectivity and potency.[4] These compounds share the key 16-phenoxy feature with the topic of this guide.

Table 1: Structure-Activity Relationship of 13,14-Didehydro-16-phenoxy Prostaglandin E1 Analogs [4]

| Compound | R | R' | EP1 Agonist Activity (EC50, nM) | EP2 Agonist Activity (EC50, nM) | EP3 Agonist Activity (EC50, nM) | EP4 Agonist Activity (EC50, nM) |

| PGE1 | - | - | 1.8 | 1.2 | 0.4 | 0.5 |

| 7a | H | H | >10000 | >10000 | 1.1 | >10000 |

| 7b | CH3 | H | >10000 | >10000 | 1.3 | >10000 |

| 7c | C2H5 | H | >10000 | >10000 | 3.5 | >10000 |

| 7d | n-C3H7 | H | >10000 | >10000 | 8.2 | >10000 |

| 7e | H | CH3 | >10000 | >10000 | 0.7 | >10000 |

| 7f | CH3 | CH3 | >10000 | >10000 | 0.9 | >10000 |

Data from a study on 13,14-didehydro-16-phenoxy PGE1 analogs, which demonstrates the impact of modifications on the α-chain and ω-chain on EP receptor selectivity and potency.

Key SAR Observations:

-

Omega (ω) Chain: The presence of a phenoxy group at the C-16 position is a critical determinant for high EP3 receptor affinity and selectivity.

-

Alpha (α) Chain: Modification of the carboxylic acid at the C-1 position significantly impacts activity. For instance, the conversion of the carboxylic acid to a methylsulfonamide in sulprostone (B1662612) maintains potent EP3/EP1 agonism. The data in Table 1 shows that modifications to the R and R' groups of the alpha chain can be made while retaining high and selective EP3 agonist activity.

-

Core Scaffold: The prostaglandin E scaffold, with its characteristic cyclopentanone (B42830) ring and hydroxyl groups at C-11 and C-15, is essential for receptor binding and activation.

Experimental Protocols

The characterization of 16-phenoxy tetranor PGE2 analogs involves a variety of in vitro assays to determine their binding affinity and functional activity at the different EP receptor subtypes.

Prostaglandin EP Receptor Binding Assay (Radioligand)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the EP receptor, providing a measure of its binding affinity (Ki).

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled prostaglandin (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard prostaglandin.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with cold binding buffer to remove any unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement for EP2, EP3, and EP4 Receptors

This assay measures the ability of a test compound to modulate the intracellular levels of cAMP, indicating its agonist or antagonist activity at Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.

Methodology:

-

Cell Culture:

-

Plate cells expressing the EP receptor of interest in a 96-well plate and grow to confluency.

-

-

Compound Incubation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For agonist testing, add varying concentrations of the test compound.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known EP receptor agonist.

-

For EP3 receptor agonist testing, the cells are typically stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP, and the ability of the EP3 agonist to inhibit this increase is measured.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (pA2 or Kb).

-

Functional Assay: Intracellular Calcium Mobilization for EP1 Receptors

This assay measures the ability of a test compound to increase intracellular calcium levels, indicating its agonist activity at the Gq-coupled EP1 receptor.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the EP1 receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Compound Addition and Signal Detection:

-

Place the plate in a fluorescence plate reader.

-

Inject varying concentrations of the test compound into the wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Conclusion

The this compound scaffold represents a promising platform for the development of potent and selective EP receptor modulators. The structure-activity relationships, primarily driven by modifications to the omega and alpha chains, have led to the identification of highly selective EP3 receptor agonists. A thorough understanding of the underlying signaling pathways and the application of robust in vitro assays are crucial for the continued exploration and optimization of these compounds for various therapeutic applications. Future research in this area will likely focus on further refining the selectivity profiles of these analogs and exploring their in vivo efficacy in relevant disease models.

References

- 1. scispace.com [scispace.com]

- 2. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Effects of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the principal active metabolite of sulprostone (B1662612), a potent uterotonic agent.[1][2] Understanding the in vitro effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting prostaglandin signaling pathways. This technical guide provides a comprehensive overview of the in vitro pharmacology of 16-Phenoxy tetranor Prostaglandin E2, with a focus on its receptor interactions, downstream signaling, and relevant experimental protocols.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C22H28O6 |

| Molecular Weight | 388.5 g/mol [1] |

| CAS Number | 54382-74-0[1] |

| Synonyms | 16-phenoxy tetranor PGE2 |

| Appearance | A solution in methyl acetate[1] |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.8 mg/ml[1] |

Receptor Binding and Affinity

Direct quantitative in vitro binding data for this compound is limited in publicly available literature. However, as it is the active form of sulprostone, the receptor binding profile of sulprostone can be considered a strong indicator of its activity. Sulprostone is a selective agonist for the Prostaglandin E2 receptors EP1 and EP3, with a significantly higher affinity for the EP3 subtype.

| Ligand | Receptor Subtype | Ki (nM) |

| Sulprostone | EP1 | 21[3] |

| Sulprostone | EP3 | 0.6[3] |

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound is expected to trigger distinct downstream signaling cascades.

EP1 Receptor Signaling: The EP1 receptor is coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily associated with smooth muscle contraction.[4]

EP3 Receptor Signaling: The EP3 receptor is coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various cellular effects, including the promotion of smooth muscle contraction by reducing the activity of protein kinase A (PKA), which would otherwise promote relaxation.

Experimental Protocols

Radioligand Binding Assay for EP Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for EP receptor subtypes.

Workflow:

Detailed Steps:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human EP1 or EP3 receptor subtype.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PGE2), and a range of concentrations of unlabeled this compound.

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Smooth Muscle Contraction Assay

This assay measures the contractile effect of this compound on isolated smooth muscle tissue.

Workflow:

Detailed Steps:

-

Tissue Preparation:

-

Isolate a suitable smooth muscle tissue, such as a strip of myometrium or a vascular ring.

-

Place the tissue in a dissecting dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

-

Mounting and Equilibration:

-

Mount the tissue strip vertically in an organ bath filled with physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Attach one end of the tissue to a fixed support and the other end to a force-displacement transducer.

-

Apply a resting tension to the tissue and allow it to equilibrate for a period of time until a stable baseline is achieved.

-

-

Experimental Procedure:

-

Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

-

Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.

-

Record the isometric tension generated by the tissue at each concentration.

-

-

Data Analysis:

-

Express the contractile response at each concentration as a percentage of the maximum response obtained.

-

Plot the percentage of maximum response against the logarithm of the agonist concentration to generate a concentration-response curve.

-

Use non-linear regression to fit the data and determine the EC50 (the concentration that produces 50% of the maximal response).

-

cAMP Immunoassay

This protocol is used to measure the effect of this compound on intracellular cyclic AMP levels, which is indicative of EP3 receptor activation (inhibition of adenylyl cyclase).

Workflow:

Detailed Steps:

-

Cell Culture:

-

Plate cells expressing the EP3 receptor in a multi-well plate and grow to a suitable confluency.

-

-

Cell Treatment:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP production.

-

Concurrently, treat the cells with a range of concentrations of this compound.

-

Incubate for a defined period at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using the lysis buffer provided in the immunoassay kit.

-

-

cAMP Measurement:

-

Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's instructions. In these assays, the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound, as the active metabolite of sulprostone, is a potent agonist of EP1 and EP3 receptors. Its in vitro effects are characterized by the stimulation of intracellular calcium release via the EP1 receptor and the inhibition of cAMP production through the EP3 receptor, both of which can lead to smooth muscle contraction. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its pharmacological properties. Further research directly characterizing the in vitro profile of this compound is warranted to fully understand its therapeutic potential and off-target effects.

References

The Dual-Faceted Role of 16-Phenoxy tetranor Prostaglandin E2 in Cancer Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal signaling molecule implicated in a myriad of physiological and pathological processes, including cancer. Its role in tumorigenesis is multifaceted, influencing cell proliferation, apoptosis, angiogenesis, and immune surveillance. 16-Phenoxy tetranor Prostaglandin E2 is the free acid form of sulprostone, a synthetic analog of PGE2. Sulprostone is recognized as a potent agonist for the E-type prostanoid receptors 1 (EP1) and 3 (EP3). While direct research on the effects of this compound on cancer cell lines is limited, a comprehensive understanding of its potential impact can be extrapolated from the well-documented signaling pathways of the EP1 and EP3 receptors. This technical guide provides an in-depth analysis of these pathways in the context of cancer, summarizing key quantitative data and experimental protocols to inform future research and drug development.

EP1 Receptor Signaling in Cancer: A Pro-Tumorigenic Axis

The EP1 receptor is coupled to the Gαq protein subunit, and its activation by PGE2 or its analogs initiates a signaling cascade that generally promotes cancer progression. This pathway is characterized by an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which in turn can modulate a variety of downstream effectors.

Signaling Pathway

Activation of the EP1 receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. This cascade can then lead to the activation of several other signaling pathways, including:

-

c-Src and Epidermal Growth Factor Receptor (EGFR) Transactivation: EP1 signaling can lead to the transactivation of EGFR, a key driver of cell proliferation and survival in many cancers.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PKC can lead to the stimulation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

-

Nuclear Factor-kappa B (NF-κB) Pathway: EP1 signaling has been shown to activate NF-κB, a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.

An In-depth Technical Guide on the Core Role of 16-Phenoxy tetranor Prostaglandin E2 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2 and the primary active metabolite of sulprostone (B1662612). While its role in uterine contraction is well-established, its specific functions in the inflammatory process are not extensively documented in publicly available literature. This guide synthesizes the current understanding of its parent compounds, sulprostone and endogenous PGE2, to infer the potential role of 16-Phenoxy tetranor PGE2 in inflammation. We will explore its likely receptor interactions, downstream signaling pathways, and potential effects on immune cells, based on the known pharmacology of related compounds. This document also provides hypothetical experimental frameworks for future investigation into its direct inflammatory or anti-inflammatory properties.

Introduction to 16-Phenoxy tetranor Prostaglandin E2

This compound is the free acid form of sulprostone, created by the hydrolysis of the methylsulfonamide bond.[1][2][3] It is a minor metabolite found in human plasma following the parenteral administration of sulprostone.[1][2][3] Chemically, it is a derivative of the endogenous inflammatory mediator, Prostaglandin E2.

Sulprostone itself is a synthetic PGE2 analog primarily recognized for its potent uterotonic effects, making it useful in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.[4][5][6] Its mechanism of action is primarily through the activation of specific prostaglandin E receptors (EP receptors).

Due to a significant lack of direct research on the inflammatory role of 16-Phenoxy tetranor PGE2, this guide will extrapolate its potential functions based on the receptor binding profile of sulprostone and the well-documented, complex role of PGE2 in inflammation.

Inferred Mechanism of Action in Inflammation

The inflammatory effects of prostaglandins (B1171923) are mediated by their interaction with a family of G-protein coupled receptors known as EP receptors. There are four subtypes: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.

Receptor Binding Profile of the Parent Compound, Sulprostone

Sulprostone is characterized as a selective agonist for the EP3 receptor and, to a lesser extent, the EP1 receptor .[4][7][8] It displays significantly lower affinity for EP2 and EP4 receptors. Therefore, it is hypothesized that its active metabolite, 16-Phenoxy tetranor PGE2, would exhibit a similar receptor preference.

The Dichotomous Role of PGE2 in Inflammation

Prostaglandin E2 is a pivotal lipid mediator with a well-established, yet complex and often contradictory, role in inflammation. Its effects are highly context-dependent, varying with the local cellular and cytokine environment, and the specific EP receptor subtypes expressed on target cells.[9][10]

-

Pro-inflammatory Effects: PGE2 can promote classical signs of inflammation. It acts as a potent vasodilator, increasing blood flow and contributing to edema and swelling.[10] It also sensitizes sensory nerve endings, contributing to pain (hyperalgesia).[10] Activation of EP1 and EP3 receptors can, in some contexts, promote inflammatory responses.

-

Anti-inflammatory and Immunosuppressive Effects: Conversely, PGE2 can exert powerful anti-inflammatory and immunosuppressive functions, which are crucial for the resolution of inflammation.[10][11][12] These effects are often mediated through EP2 and EP4 receptors, which typically signal through an increase in intracellular cyclic AMP (cAMP).[9][12] PGE2 can inhibit the production of pro-inflammatory cytokines like TNF-α from macrophages and suppress the function of various immune cells, including T cells and natural killer (NK) cells.[13][14][15]

Hypothesized Role of 16-Phenoxy tetranor PGE2

Based on its lineage from the EP3/EP1-selective agonist sulprostone, 16-Phenoxy tetranor PGE2 is likely to mediate its effects primarily through these two receptors.

-

EP1 Receptor Activation: The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca2+]). This pathway is often associated with pro-inflammatory actions, such as smooth muscle contraction.

-

EP3 Receptor Activation: The EP3 receptor is more complex, with multiple splice variants that can couple to different G proteins. Most commonly, it couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. This reduction in cAMP can counteract the immunosuppressive effects seen with EP2/EP4 activation and, in certain immune cells, may promote inflammatory responses.

Given this receptor profile, it is plausible that 16-Phenoxy tetranor PGE2 may contribute to the pro-inflammatory aspects of the prostaglandin response , such as smooth muscle contraction and potentially modulating the activity of certain immune cells in a manner distinct from the classic anti-inflammatory effects of PGE2 mediated by EP2/EP4. However, without direct experimental evidence, this remains a hypothesis.

Signaling Pathways

The signaling cascades initiated by the activation of EP1 and EP3 receptors are central to understanding the potential effects of 16-Phenoxy tetranor PGE2.

Diagram: Inferred Signaling Pathway for 16-Phenoxy tetranor PGE2

Caption: Inferred signaling of 16-Phenoxy tetranor PGE2 via EP1 and EP3 receptors.

Quantitative Data and Experimental Protocols

Direct quantitative data on the effects of 16-Phenoxy tetranor PGE2 on inflammatory markers is not available in the reviewed literature. However, we can summarize the known effects of activating its inferred target receptors, EP1 and EP3.

Table 1: Summary of Inflammatory Effects Mediated by EP1 and EP3 Receptors

| Receptor | Primary Signaling Pathway | General Role in Inflammation | Specific Examples |

| EP1 | Gq → PLC → ↑ [Ca2+] | Generally Pro-inflammatory | - Contributes to fever and hyperalgesia.- Can mediate smooth muscle contraction. |

| EP3 | Gi → ↓ cAMP | Complex and Context-Dependent | - Can inhibit the release of some neurotransmitters.- May contribute to fever.- Can have both pro- and anti-inflammatory effects on different immune cells. |

Proposed Experimental Protocol: In Vitro Macrophage Cytokine Assay

To directly assess the inflammatory properties of 16-Phenoxy tetranor PGE2, a foundational experiment would be to measure its effect on cytokine production in immune cells.

Objective: To determine the effect of 16-Phenoxy tetranor PGE2 on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line or primary human monocyte-derived macrophages (hMDMs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (in a suitable solvent like DMSO).

-

ELISA kits for mouse/human TNF-α, IL-6, and IL-10.

-

Cell viability assay (e.g., MTT or PrestoBlue).

Methodology:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of 16-Phenoxy tetranor PGE2 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for a defined period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-10).

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Viability Assessment: In a parallel plate, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the compound.

-

Data Analysis: Normalize cytokine concentrations to the vehicle control and analyze for statistically significant differences using appropriate tests (e.g., ANOVA).

Diagram: Experimental Workflow for Macrophage Cytokine Assay

Caption: Workflow for assessing the effect of the compound on cytokine production.

Conclusion and Future Directions

The role of this compound in inflammation is currently undefined by direct experimental evidence. As the active metabolite of the EP3/EP1-selective agonist sulprostone, it is hypothesized to exert primarily pro-inflammatory effects, in contrast to the more established dual pro- and anti-inflammatory roles of its parent molecule, PGE2.

This guide provides a foundational understanding based on inference and highlights a significant knowledge gap. Future research should prioritize direct investigation into this compound's activities. Key areas for future study include:

-

Receptor Binding Assays: To definitively confirm its binding affinity and selectivity for the full panel of EP receptors.

-

In Vitro Immune Cell Assays: To expand upon the proposed protocol by examining its effects on other immune cells such as T-lymphocytes, neutrophils, and dendritic cells.

-

In Vivo Inflammation Models: To assess its effects in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, measuring inflammatory markers and cell infiltration.

Elucidating the precise role of 16-Phenoxy tetranor PGE2 will provide a more complete understanding of the pharmacology of sulprostone and could potentially uncover novel modulators of the complex prostaglandin signaling network in inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound CAS#: 54382-74-0 [m.chemicalbook.com]

- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 5. What is Sulprostone used for? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mims.com [mims.com]

- 8. Sulprostone - Wikipedia [en.wikipedia.org]

- 9. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Prostaglandin E₂ impacts multiple stages of the natural killer cell antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 16-Phenoxy tetranor Prostaglandin E2 and Its EP Receptor Selectivity Profile

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2), an eicosanoid derived from arachidonic acid, is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis. Its diverse biological activities are transduced by a family of four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a unique intracellular signaling cascade, allowing for a complex and often opposing regulatory network.

-

EP1 Receptor: Couples to Gq proteins, leading to an increase in intracellular calcium ([Ca2+]i).[1]

-

EP2 Receptor: Couples to Gs proteins, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[2]

-

EP3 Receptor: Primarily couples to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[1]

-

EP4 Receptor: Couples to Gs proteins, increasing cAMP levels, but can also engage alternative pathways like the PI3K/Akt pathway.[3][4]

Understanding the selectivity of ligands for these receptors is paramount for developing targeted therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth technical overview of 16-Phenoxy tetranor Prostaglandin E2, a key synthetic prostanoid, focusing on its selectivity profile for the EP receptors and the experimental methodologies used for its characterization.

Compound Profile: this compound